Ammonium 5-amino-2-nitrobenzenesulphonate
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Overview
Description
Ammonium 5-amino-2-nitrobenzenesulphonate is an organic compound with the molecular formula C6H9N3O5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the 5-position and a nitro group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 5-amino-2-nitrobenzenesulphonate typically involves the nitration of 5-amino-benzenesulfonic acid. The nitration process introduces a nitro group at the 2-position of the benzene ring. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid, under controlled temperature and pH conditions to ensure selective nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ammonium 5-amino-2-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted benzenesulfonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ammonium 5-amino-2-nitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of ammonium 5-amino-2-nitrobenzenesulphonate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ammonium 2-amino-5-nitrobenzenesulphonate
- Ammonium 4-amino-3-nitrobenzenesulphonate
- Ammonium 3-amino-4-nitrobenzenesulphonate
Uniqueness
Ammonium 5-amino-2-nitrobenzenesulphonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71411-69-3 |
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Molecular Formula |
C6H9N3O5S |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
5-amino-2-nitrobenzenesulfonic acid;azane |
InChI |
InChI=1S/C6H6N2O5S.H3N/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13;/h1-3H,7H2,(H,11,12,13);1H3 |
InChI Key |
PYYHPWAJORDQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-].N |
Origin of Product |
United States |
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